molecular formula C29H25FN2O2S2 B301410 4-butoxy-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

4-butoxy-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No. B301410
M. Wt: 516.7 g/mol
InChI Key: QZAXIKYGFCYWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the development and progression of cancer and neurodegenerative diseases. It may also act by reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
4-butoxy-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also shown neuroprotective effects by reducing the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-butoxy-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of research. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 4-butoxy-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use as a therapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 4-butoxy-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a promising compound that has shown potential applications in scientific research. Its synthesis method has been optimized to yield high purity and yield of the compound. This compound has shown anti-cancer, anti-inflammatory, and anti-oxidant properties, as well as neuroprotective effects. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-butoxy-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves the reaction of 4-fluoro-1-naphthylmethylthiol with 2-amino-6-bromo-4-butoxybenzoic acid in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-mercaptobenzothiazole to obtain the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

4-butoxy-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-butoxy-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Molecular Formula

C29H25FN2O2S2

Molecular Weight

516.7 g/mol

IUPAC Name

4-butoxy-N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C29H25FN2O2S2/c1-2-3-16-34-22-12-8-19(9-13-22)28(33)31-21-11-15-26-27(17-21)36-29(32-26)35-18-20-10-14-25(30)24-7-5-4-6-23(20)24/h4-15,17H,2-3,16,18H2,1H3,(H,31,33)

InChI Key

QZAXIKYGFCYWIY-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C5=CC=CC=C45)F

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C5=CC=CC=C45)F

Origin of Product

United States

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